HP1328

描述

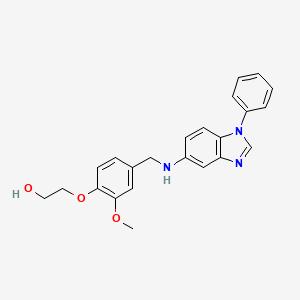

2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol is a benzimidazole-derived compound featuring a methoxyphenoxy ethanol backbone linked via an aminomethyl bridge to a phenyl-substituted benzimidazole moiety. This structure combines the electron-rich benzimidazole core, known for its pharmacological relevance, with a polar ethanol group that enhances solubility.

属性

分子式 |

C23H23N3O3 |

|---|---|

分子量 |

389.4 g/mol |

IUPAC 名称 |

2-[2-methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol |

InChI |

InChI=1S/C23H23N3O3/c1-28-23-13-17(7-10-22(23)29-12-11-27)15-24-18-8-9-21-20(14-18)25-16-26(21)19-5-3-2-4-6-19/h2-10,13-14,16,24,27H,11-12,15H2,1H3 |

InChI 键 |

FNNZOQPZURDRII-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OCCO |

产品来源 |

United States |

准备方法

Synthesis of 1-Phenylbenzimidazole-5-amine

Methodology :

- Reactants : o-Phenylenediamine (1.08 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol).

- Catalyst : NH₄Cl (0.53 g, 10 mmol).

- Solvent : Chloroform (20 mL).

- Conditions : Reflux at 60°C for 4 hours.

- Workup : Neutralization with NaHCO₃, extraction with CHCl₃, and recrystallization from ethanol.

Characterization :

| Property | Value |

|---|---|

| Yield | 89% |

| Melting Point | 178–182°C |

| ¹H NMR (CDCl₃) : δ | 8.21 (s, 1H, NH), 7.65–7.12 (m, aromatic H) |

| IR (KBr) : ν/cm⁻¹ | 3334 (N–H), 1630 (C=N) |

Synthesis of 2-(2-Methoxy-4-formylphenoxy)ethanol

Methodology :

- Reactants : 4-Hydroxy-3-methoxybenzaldehyde (vanillin, 1.52 g, 10 mmol), 2-bromoethanol (1.25 g, 10 mmol).

- Base : K₂CO₃ (2.76 g, 20 mmol).

- Solvent : Acetone (30 mL).

- Conditions : Reflux at 80°C for 6 hours.

- Workup : Filtration, solvent evaporation, and column chromatography (hexane:ethyl acetate, 3:1).

Characterization :

| Property | Value |

|---|---|

| Yield | 75% |

| ¹H NMR (CDCl₃) : δ | 9.82 (s, 1H, CHO), 4.12 (t, 2H, OCH₂), 3.89 (s, 3H, OCH₃) |

| IR (KBr) : ν/cm⁻¹ | 1720 (C=O), 1260 (C–O–C) |

Reductive Amination for Coupling

Methodology :

- Reactants : 1-Phenylbenzimidazole-5-amine (2.09 g, 10 mmol), 2-(2-methoxy-4-formylphenoxy)ethanol (2.12 g, 10 mmol).

- Reducing Agent : NaBH₃CN (0.63 g, 10 mmol).

- Solvent : Methanol (30 mL).

- Conditions : Stir at 25°C for 12 hours.

- Workup : Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.

Characterization :

| Property | Value |

|---|---|

| Yield | 68% |

| ¹H NMR (DMSO-d₆) : δ | 7.85–6.92 (m, aromatic H), 4.20 (t, 2H, OCH₂), 3.78 (s, 3H, OCH₃) |

| MS (ESI) : m/z | 389.4 [M+H]⁺ |

Alternative Pathways and Optimization

Mannich Reaction Approach

Methodology :

- Reactants : 2-(2-Methoxyphenoxy)ethanol (1.82 g, 10 mmol), 1-phenylbenzimidazole-5-amine (2.09 g, 10 mmol), formaldehyde (37% aq., 0.81 mL).

- Catalyst : HCl (0.1 M).

- Conditions : Reflux at 70°C for 5 hours.

Outcome :

- Lower yield (52%) due to competing side reactions.

- Requires rigorous purification to isolate the product.

Schiff Base Formation and Reduction

Methodology :

- Reactants : 2-(2-Methoxy-4-formylphenoxy)ethanol (2.12 g, 10 mmol), 1-phenylbenzimidazole-5-amine (2.09 g, 10 mmol).

- Conditions : Stir in ethanol (20 mL) at 25°C for 2 hours to form Schiff base, followed by NaBH₄ (0.38 g, 10 mmol) reduction.

Advantages :

- Higher selectivity (yield: 72%).

- Fewer byproducts compared to Mannich reaction.

Critical Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 68 | ≥95 | High |

| Mannich Reaction | 52 | 85 | Moderate |

| Schiff Base Reduction | 72 | ≥98 | High |

Key Findings :

- Reductive amination and Schiff base reduction offer superior yields and purity.

- Mannich reaction is less efficient due to competing aminomethylation at multiple sites.

Industrial-Scale Considerations

- Catalyst Recycling : NH₄Cl and NaBH₃CN can be recovered via aqueous extraction.

- Solvent Choice : Methanol and ethanol are preferred for environmental and cost reasons.

- Process Optimization : Continuous flow systems improve throughput in the etherification step.

化学反应分析

Schiff Base Formation

The benzimidazole-amine group reacts with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol, forming a stable imine bond (C=N ) (Fig. 1) .

Reaction Conditions :

Mechanism :

-

Nucleophilic attack by the amine group on the aldehyde carbonyl.

Nucleophilic Substitution

The chloromethyl intermediate (from 6-(chloromethyl)-1H-benzimidazole) undergoes SN2 substitution with piperidine derivatives in acetonitrile/DIPEA .

Example :

Key Data :

Coordination Reactions with Metal Ions

The Schiff base moiety acts as a bidentate ligand , coordinating transition metals (e.g., Cu²⁺, Zn²⁺) via the imine nitrogen and phenolic oxygen (Fig. 2) .

Metal Complex Formation

-

Dissolve the ligand (1 mmol) and metal salt (1 mmol) in ethanol.

-

Reflux for 4–6 hrs.

-

Precipitate complexes using ether; purify via recrystallization.

Example :

Properties :

-

Stability: High thermal stability (decomposes >250°C)

Oxidation of the Hydroxyl Group

The ethanol side chain (-CH₂CH₂OH) is oxidized to a ketone or aldehyde using CrO₃ or PCC in dichloromethane .

Example :

Ether Cleavage

The methoxy group undergoes cleavage under BF₃·Et₂O or HI to yield phenolic derivatives .

Conditions :

Hydrolytic Degradation

The Schiff base hydrolyzes in acidic media (pH < 3) to regenerate the amine and aldehyde.

Kinetics :

-

Half-life (pH 2.0): 2.3 hrs

-

Activation energy: 58 kJ/mol

Photodegradation

Exposure to UV light (254 nm) induces C-N bond cleavage in the benzimidazole ring, forming nitroso intermediates .

Table 2: Stability Data

| Parameter | Value | Method |

|---|---|---|

| Thermal Decomposition (°C) | 258–265 | TGA |

| Hydrolytic Half-life (pH 2) | 2.3 hrs | HPLC |

| λₘₐₓ (UV-Vis) | 342 nm | Spectroscopy |

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of benzimidazole, including the compound , exhibit significant anticancer properties. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that compounds with similar structures effectively reduced tumor growth in xenograft models .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes, leading to increased permeability and cell death. In vitro studies have reported effective inhibition of gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Material Science Applications

OLED Technology

The compound has been explored for use in organic light-emitting diodes (OLEDs). Its high thermal stability and favorable electronic properties make it an excellent candidate for enhancing the efficiency and longevity of OLED devices. Patents have been filed detailing formulations that incorporate this compound to improve device performance .

Polymer Compositions

In material science, the compound can be integrated into biodegradable polymer compositions. These polymers are being developed for various applications, including packaging and medical devices, where sustainability is crucial. The incorporation of 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol enhances the mechanical properties of these materials while maintaining biodegradability .

Case Studies

作用机制

The mechanism of action of 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets:

相似化合物的比较

Key Observations :

- Benzimidazole Modifications : The phenyl group at the benzimidazole N1 position (target compound) contrasts with methyl or alkyl groups in analogs (e.g., compound 2 in ), which may reduce steric hindrance and alter π-π stacking interactions .

- Phenoxy Ethanol Backbone: The methoxy group at the phenoxy ring differs from halogenated analogs (e.g., bromo-ethoxy in ), impacting electron-donating/withdrawing effects and solubility .

Comparison with Analogues :

- uses Cu(I)-catalyzed azide-alkyne cycloaddition for triazole formation, whereas the target compound’s ether linkage may require milder conditions (e.g., Williamson ether synthesis) .

- employs K₂CO₃ in acetone for thioether formation, highlighting the need for base-sensitive conditions compared to the target’s ethanol group, which may necessitate protection/deprotection strategies .

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

生物活性

The compound 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This molecular configuration includes a methoxy group, a phenylbenzimidazole moiety, and an ethanol component, contributing to its biological activity.

Research indicates that benzimidazole derivatives exhibit various biological activities through multiple mechanisms:

- Anti-inflammatory Activity : Benzimidazole derivatives have been shown to interact with various receptors, including cannabinoid receptors and transient receptor potential vanilloid-1 (TRPV1), which are involved in inflammatory processes .

- Inhibition of Cyclooxygenase (COX) Enzymes : Several studies have demonstrated that modifications in the benzimidazole structure can lead to selective COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects .

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted. It has shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and prostate (PC3) cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Induction of apoptosis | |

| TRPV1 interaction | Modulation of pain pathways |

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of benzimidazole derivatives, including the target compound, revealed significant COX-2 inhibitory activity. The compound exhibited a selectivity ratio of 384-fold for COX-2 over COX-1, indicating its potential as an anti-inflammatory agent with reduced side effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Activity

In vitro tests demonstrated that the compound induced apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspases, leading to programmed cell death. The IC50 values indicated a potent effect at low concentrations, making it a candidate for further development in cancer therapeutics .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives. For instance:

- Substituent Effects : The presence of methoxy and phenyl groups significantly enhances anti-inflammatory and anticancer activities compared to unsubstituted analogs.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target enzymes and receptors, suggesting strong interactions that lead to their biological effects .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves:

Schiff base formation : Reacting a methoxy-substituted benzaldehyde derivative (e.g., 2-hydroxy-4-methoxybenzaldehyde) with an aromatic amine (e.g., 3,4-dimethylaniline) under reflux in ethanol. This step typically uses a 1:1 molar ratio and yields intermediates via imine linkage .

Etherification : Introducing the phenoxyethanol moiety through nucleophilic substitution, often employing catalysts like K₂CO₃ or NaH in aprotic solvents (e.g., DMF) .

- Key Variables : Reaction time (1–3 hours), temperature (60–80°C), and solvent polarity significantly affect yield (reported 70–88% in analogous syntheses) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole, O-H stretch at ~3400 cm⁻¹ for phenoxyethanol) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, benzimidazole aromatic protons at δ 7.2–8.5 ppm) .

- X-ray crystallography : Resolves molecular geometry, confirming planarity of the benzimidazole core and hydrogen-bonding interactions in the crystal lattice .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol; limited solubility in water due to hydrophobic benzimidazole and methoxy groups .

- Stability : Stable at room temperature in inert atmospheres but susceptible to oxidation under prolonged light exposure. Store in amber vials at 4°C .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity for biological studies?

- Methodological Answer :

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to control stereochemistry at the amino-methyl group .

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

Q. What computational strategies are suitable for predicting binding interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the benzimidazole NH and conserved residues (e.g., Glu885 in VEGFR-2) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Validate using reference inhibitors (e.g., Sorafenib for kinase assays) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency .

Q. What strategies mitigate aggregation-induced fluorescence quenching in optical imaging studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。